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Introduction

The CRISPR/Cas9 system has emerged as a powerful and versatile tool for genome editing,
enabling precise modifications to the DNA of living cells. One of the most effective methods for
delivering CRISPR/Cas9 components into a wide range of cell types, including primary and
non-dividing cells, is through the use of lentiviral vectors.[1][2] Lentiviruses are a class of
retroviruses that can integrate into the host cell genome, allowing for stable, long-term
expression of the Cas9 nuclease and single guide RNA (sgRNA).[1] This attribute makes
lentiviral delivery particularly advantageous for creating stable knockout cell lines and for
various applications in drug discovery and development.[1][2]

These application notes provide a comprehensive, step-by-step guide for the lentiviral delivery
of CRISPR components, from the initial design and cloning of the sgRNA to the final validation
of gene editing in the target cells. The protocols detailed herein are intended for researchers,
scientists, and drug development professionals seeking to harness the power of CRISPR/Cas9
technology in their work.

Experimental Workflow Overview

The overall workflow for lentiviral delivery of CRISPR components can be broken down into
four main stages:
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SgRNA Design and Cloning: Designing a specific SgQRNA to target the gene of interest and
cloning it into a lentiviral transfer plasmid.

Lentivirus Production: Co-transfecting the lentiviral transfer plasmid along with packaging
plasmids into a producer cell line (e.g., HEK293T) to generate replication-incompetent
lentiviral particles.

Transduction of Target Cells: Infecting the target cells with the produced lentivirus to deliver
the CRISPR/Cas9 machinery.

Validation of Gene Editing: Assessing the efficiency of gene knockout or knock-in at the
genomic level.
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Caption: Overall experimental workflow for lentiviral CRISPR delivery.
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Detailed Experimental Protocols
Protocol 1: sgRNA Design and Cloning into Lentiviral
Vector

This protocol outlines the steps for designing a target-specific SgRNA and cloning it into a
suitable lentiviral vector. Many modern lentiviral CRISPR plasmids, such as lentiCRISPRv2, are
"all-in-one" vectors containing both the Cas9 expression cassette and a site for inserting the
SgRNA.[3]

1.1. sgRNA Design:

« Utilize online design tools to identify potential 20-base pair target sequences within your
gene of interest. These tools help in minimizing off-target effects.[4] The target sequence
must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically
'NGG' for Streptococcus pyogenes Cas9.[5]

» Design and order two complementary oligonucleotides with appropriate overhangs for
cloning into your chosen lentiviral vector (e.g., BsmBI overhangs for lentiCRISPRV2).[5]

1.2. Oligo Annealing:

» Resuspend the synthesized oligos in sterile water or TE buffer to a final concentration of 100
HM.

e |n a PCR tube, mix:

o

Forward oligo (100 puM): 1 pl

[¢]

Reverse oligo (100 uM): 1 ul

[e]

10x T4 DNA Ligase Buffer: 1 pl

[e]

Nuclease-free water: 7 pl

» Anneal the oligos in a thermocycler using the following program: 95°C for 5 minutes, then
ramp down to 25°C at a rate of 5°C/minute.
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1.3. Vector Digestion and Ligation:

e Digest the lentiviral transfer plasmid (e.g., lentiCRISPRv2) with the appropriate restriction
enzyme (e.g., BsmBlI).[5]

e Gel purify the linearized vector backbone to remove the stuffer fragment.[5]

e Set up the ligation reaction:

[¢]

Digested and purified vector: 50 ng

[e]

Diluted annealed oligo duplex (1:200 dilution): 1 pl

o

2x Quick Ligase Buffer: 5 pl

[¢]

Quick Ligase: 1 ul

[¢]

Nuclease-free water: to a final volume of 11 pl
e Incubate at room temperature for 10 minutes.
1.4. Transformation:

o Transform the ligation product into competent bacteria suitable for lentiviral plasmids (e.g.,
Stbl3).[5] Lentiviral plasmids contain long terminal repeats (LTRsS) and require recombination-
deficient bacteria for stable propagation.[5]

» Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.
» Pick colonies, grow overnight cultures, and perform a miniprep to isolate the plasmid DNA.

« Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles by co-transfecting the sgRNA-
containing transfer plasmid with packaging plasmids into HEK293T cells.[3][5]

Materials:
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o HEK293T cells

e« DMEM with 10% FBS

 Lentiviral transfer plasmid with your sgRNA

o Packaging plasmids (e.g., psPAX2 and pMD2.G)[3]

e Transfection reagent (e.g., Lipofectamine 2000 or a similar reagent)
e Opti-MEM I Reduced Serum Medium

e 0.45 um filter

Procedure:

Day 0: Seed HEK293T Cells

o Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of
transfection.[4][6]

Day 1: Transfection
 In a sterile tube (Tube A), dilute the plasmids in Opti-MEM:
o Lentiviral transfer plasmid: 10 ug
o psPAX2 packaging plasmid: 7.5 ug
o pMD2.G envelope plasmid: 2.5 pg
o Opti-MEM: to a final volume of 500 pl

 In a separate sterile tube (Tube B), dilute the transfection reagent in Opti-MEM according to
the manufacturer's instructions.

o Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature
for 20 minutes to allow for complex formation.
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o Carefully add the transfection complex dropwise to the HEK293T cells.

¢ Incubate the cells at 37°C in a CO2 incubator.

Day 2: Change Media

o Approximately 16-24 hours post-transfection, remove the transfection medium and replace it
with fresh, complete growth medium.[7]

Day 3 & 4: Harvest Viral Supernatant

e At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.[6]

e For a second harvest, add fresh media to the cells and collect the supernatant again at 72
hours post-transfection.[6]

« Filter the collected supernatant through a 0.45 pm filter to remove any cellular debris.

e The viral supernatant can be used immediately or stored at -80°C in small aliquots to avoid
freeze-thaw cycles.

] Recommended Amount (10 ]
Plasmid ) Function
cm dish)

Contains Cas9, sgRNA, and

Lentiviral Transfer Plasmid 10 ug )

selection marker

Packaging plasmid (Gag, Pol,
psSPAX2 7.5 ug gnap (Gag

Rev, Tat)

Envelope plasmid (VSV-G for
pMD2.G 2.5ug

broad tropism)

Protocol 3: Lentiviral Transduction of Target Cells

This protocol details how to infect your target cells with the produced lentivirus.

Materials:
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Target cells

Lentiviral supernatant

Polybrene (hexadimethrine bromide)[8]

Complete growth medium for target cells
Procedure:
Day 1: Seed Target Cells

o Plate your target cells in a 6-well plate so that they are 40-80% confluent at the time of
transduction.[9] The number of cells to plate will depend on their growth rate.[10]

Day 2: Transduction

o Prepare the transduction medium by adding Polybrene to the complete growth medium to a
final concentration of 4-8 pg/mL.[11][12] Polybrene is a polycation that enhances
transduction efficiency by neutralizing the charge repulsion between the virus and the cell
membrane.[8][11] Note that some cell types are sensitive to Polybrene, so it's advisable to
perform a toxicity test beforehand.[13]

» Remove the old medium from the target cells and replace it with the Polybrene-containing
medium.

e Add the desired amount of lentiviral supernatant to the cells. The amount of virus to add is
determined by the Multiplicity of Infection (MOI), which is the ratio of infectious viral particles
to the number of cells.[14] If the viral titer is unknown, it is recommended to test a range of
virus volumes.[10]

o Gently swirl the plate to mix and incubate overnight at 37°C.
Day 3: Change Media

o Approximately 16-24 hours post-transduction, remove the virus-containing medium and
replace it with fresh, complete growth medium.[7]
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Day 4 onwards: Selection and Expansion

« If your lentiviral vector contains a selection marker (e.g., puromycin resistance), add the
appropriate antibiotic to the medium 48 hours post-transduction to select for successfully
transduced cells.[12]

e Maintain the selection for several days until non-transduced control cells have died.

o Expand the population of transduced cells for downstream analysis.

Parameter Recommendation Notes

Healthy, subconfluent cells are

Cell Confluency 40-80% ] )
optimal for transduction.[9]
Optimize for your specific cell
Polybrene Concentration 4-8 pg/mL type to balance efficiency and
toxicity.[11][12]
It is recommended to
Multiplicity of Infection (MOI) Varies by cell type determine the optimal MOI for

each new cell line.

Protocol 4: Validation of Gene Editing

After selecting for transduced cells, it is crucial to validate the efficiency of gene editing at the
genomic level.

4.1. Genomic DNA Extraction:

e Harvest a population of the selected cells and extract genomic DNA using a commercially
available kit.

4.2. PCR Amplification of the Target Locus:

» Design PCR primers that flank the sgRNA target site to amplify a region of approximately
400-800 bp.

e Perform PCR using the extracted genomic DNA as a template.
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4.3. Mismatch Cleavage Assay (e.g., T7 Endonuclease | Assay):

e Denature and re-anneal the PCR products to allow for the formation of heteroduplexes
between wild-type and mutated DNA strands.

o Treat the re-annealed PCR products with a mismatch-specific nuclease, such as T7
Endonuclease |, which will cleave the heteroduplexes.

¢ Run the digested products on an agarose gel. The presence of cleaved DNA fragments
indicates the presence of insertions or deletions (indels) resulting from CRISPR/Cas9-
mediated non-homologous end joining (NHEJ).

» Quantify the band intensities to estimate the gene editing efficiency.
4.4. Sanger Sequencing and TIDE/ICE Analysis:

e Sequence the PCR product from the edited cell population and compare it to the sequence
from a control population.

o Web-based tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of
CRISPR Edits) can be used to analyze the Sanger sequencing chromatograms and quantify
the percentage and nature of indels.

4.5. Next-Generation Sequencing (NGS):

e For a more comprehensive and quantitative analysis of editing outcomes, the amplified
target locus can be subjected to deep sequencing. This provides detailed information on the
variety and frequency of different indels within the cell population.

Signaling Pathways and Logical Relationships

The process of lentiviral production relies on the separation of key viral components onto
multiple plasmids to ensure safety. This is a critical logical relationship for producing replication-
incompetent viruses.
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Caption: Logic of lentivirus production in packaging cells.

Conclusion

Lentiviral delivery of CRISPR/Cas9 components is a robust and efficient method for genome
editing in a wide variety of cell types. By following the detailed protocols and considering the
key optimization parameters outlined in these application notes, researchers can successfully
generate stable gene-edited cell lines for a multitude of applications in basic research, drug
discovery, and the development of novel therapeutics. Careful planning, execution, and
validation are paramount to achieving reliable and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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